

# Comparative Spectroscopic Analysis of 2,4-dichloro-7-nitroquinazoline and Related Derivatives

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## Compound of Interest

Compound Name: **2,4-Dichloro-7-nitroquinazoline**

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A definitive guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR characterization of **2,4-dichloro-7-nitroquinazoline**, offering a comparative analysis with structurally related compounds for researchers and professionals in drug development.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of **2,4-dichloro-7-nitroquinazoline**. Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are presented alongside those of analogous quinazoline derivatives to facilitate compound identification and structural elucidation. The included experimental protocols and workflow diagrams offer practical guidance for the synthesis and analysis of these heterocyclic compounds, which are of significant interest in medicinal chemistry.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data Comparison

The precise characterization of substituted quinazolines by NMR spectroscopy is crucial for confirming their molecular structure. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2,4-dichloro-7-nitroquinazoline** and selected comparator compounds.

Table 1:  $^1\text{H}$  NMR Spectral Data of **2,4-dichloro-7-nitroquinazoline** and Comparator Quinazolines

Compound	Solvent	Chemical Shift ( $\delta$ , ppm) and Coupling Constant (J, Hz)
2,4-dichloro-7-nitroquinazoline	CDCl <sub>3</sub>	8.90 (d, J = 2.4 Hz, 1H), 8.75 (dd, J = 9.2, 2.5 Hz, 1H), 8.18 (d, J = 9.2 Hz, 1H)[1]
4,7-dichloro-6-nitroquinazoline	CDCl <sub>3</sub>	9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)[2]
2,4-dichloroquinazoline	-	-
2,4-dichloro-7-fluoroquinazoline	-	-

Table 2: <sup>13</sup>C NMR Spectral Data of Comparator Quinazolines

Compound	Solvent	Chemical Shift ( $\delta$ , ppm)
4,7-dichloro-6-nitroquinazoline	CDCl <sub>3</sub>	163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)[2]
2,4-dichloroquinazoline	-	-
2,4-dichloro-7-fluoroquinazoline	-	-

Note: Complete <sup>13</sup>C NMR data for **2,4-dichloro-7-nitroquinazoline** was not available in the searched literature. The data for the structurally similar 4,7-dichloro-6-nitroquinazoline is provided for comparative purposes.

## Experimental Protocols

### Synthesis of 2,4-dichloro-7-nitroquinazoline

A representative synthetic protocol for the preparation of dichloronitroquinazolines involves a multi-step process beginning with the appropriate substituted anthranilic acid. The following is a general procedure adapted from the synthesis of a related compound.[\[2\]](#)

- Condensation: A mixture of the starting 2-amino-nitrobenzoic acid and formamide is heated under reflux. After cooling, the product is precipitated by the addition of water and collected by filtration.
- Cyclization: The resulting formylated intermediate is then treated to induce cyclization to the corresponding quinazolinone.
- Chlorination: The quinazolinone is subsequently chlorinated using a reagent such as phosphorus oxychloride ( $\text{POCl}_3$ ), often in the presence of a base like N,N-diisopropylethylamine (DIPEA), to yield the final **2,4-dichloro-7-nitroquinazoline**.[\[1\]](#) The reaction mixture is typically heated, and upon completion, the excess chlorinating agent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization.

## NMR Spectroscopic Analysis

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

## Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of substituted quinazolines and the structural relationship between the target compound and its comparators.

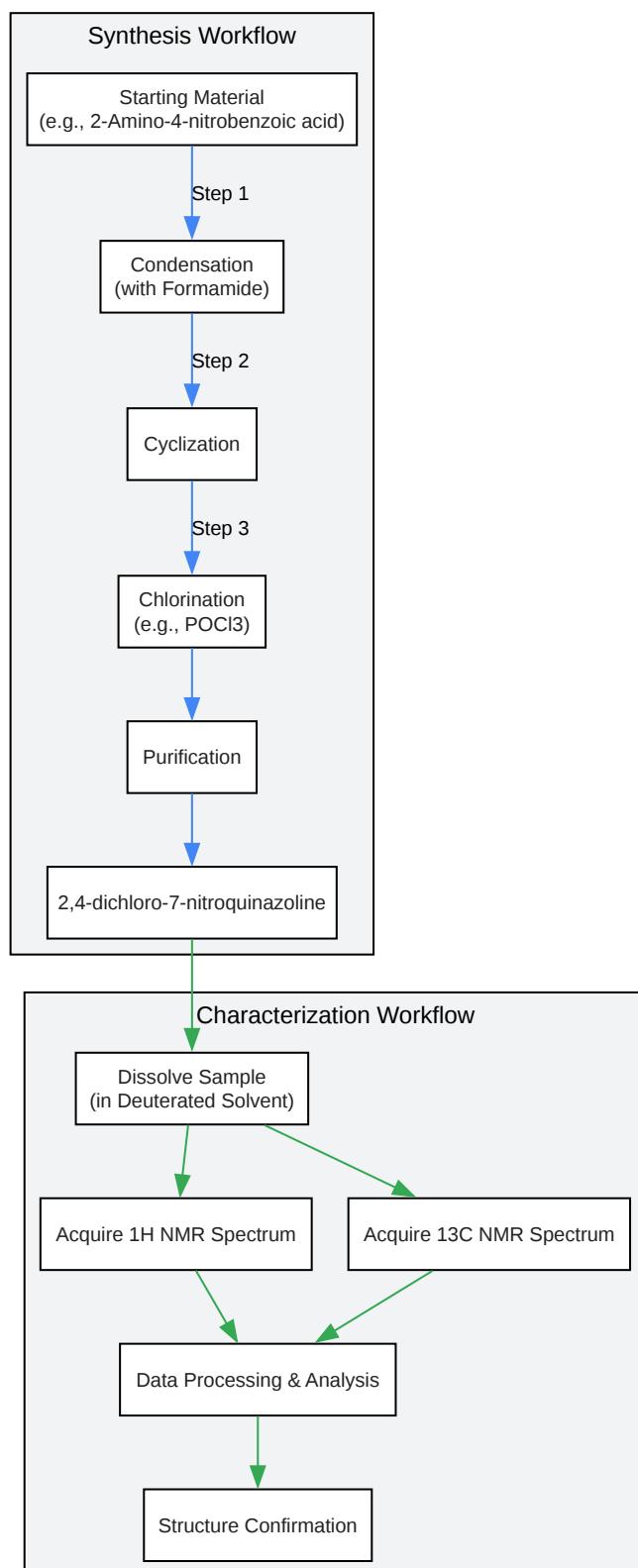
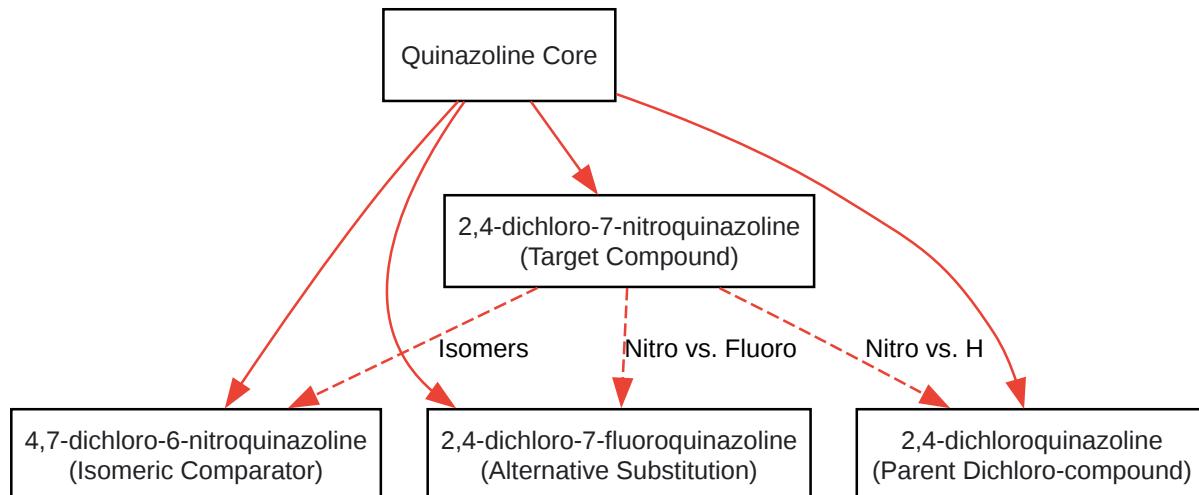
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Figure 1. General workflow for the synthesis and NMR characterization of **2,4-dichloro-7-nitroquinazoline**.



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Figure 2. Structural relationships between **2,4-dichloro-7-nitroquinazoline** and comparator compounds.

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## References

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